REACTION_CXSMILES
|
[CH3:1][C:2]([O:5][C:6]([NH:8][C:9]1([C:13]([OH:15])=[O:14])[CH2:12][CH2:11]C1)=[O:7])([CH3:4])[CH3:3].NC1(C(O)=O)CCC1.NC1(C(O)=O)CC1>>[CH3:4][C:2]([O:5][C:6]([NH:8][C:9]1([C:13]([OH:15])=[O:14])[CH2:12][CH2:11]1)=[O:7])([CH3:1])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC1(CCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(CCC1)C(=O)O
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
NC1(CC1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC1(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 998 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |